1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
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Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C31H30N8O2 and its molecular weight is 546.635. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
One study focused on the synthesis and structural confirmation through single crystal X-ray diffraction studies of piperazine derivatives, highlighting the importance of computational DFT calculations in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules. Such studies are critical for designing molecules with specific biological activities (K. Kumara et al., 2017).
Biological Activities and Potential Therapeutic Applications
Several research efforts have been directed towards evaluating the biological activities of these compounds, including their antimycobacterial, antidepressant, antianxiety, and anti-inflammatory properties. For instance, novel N-arylpiperazines were designed, synthesized, and found to exhibit promising antimycobacterial activity against various Mycobacterium species, indicating their potential as new antimycobacterial agents (T. Goněc et al., 2017).
Anticancer Potential
Another area of interest is the compound's anticancer potential, where derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and tubulin polymerization, suggesting their use as potent anticancer agents (H. Prinz et al., 2017).
Molecular Docking and Drug Design
Research also encompasses molecular docking studies to investigate the interaction of these compounds with biological targets, aiding in the design of novel drugs with improved efficacy and selectivity. For example, the study of the molecular association between certain compounds and β-cyclodextrin demonstrated the potential of these complexes in improving solubility and bioavailability, which is crucial for developing effective pharmaceutical formulations (R. Devine et al., 2020).
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O2/c1-41-26-15-8-7-14-25(26)36-18-20-37(21-19-36)28(40)17-9-16-27-33-34-31-38(27)24-13-6-5-12-23(24)30-32-29(35-39(30)31)22-10-3-2-4-11-22/h2-4,7-8,10-11,14-15,23-24,29-30,32,35H,5-6,9,12-13,16-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYZTGOYXRTLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5CCCCC5C6N4NC(N6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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